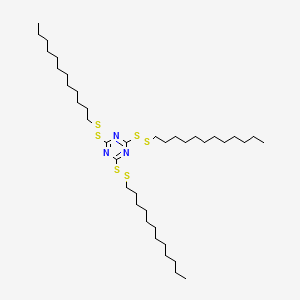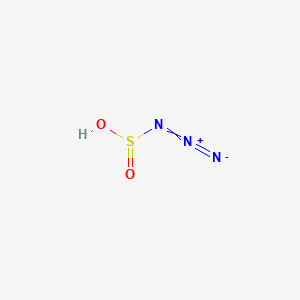
Sulfurazidous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurazidous acid is a hypothetical compound that does not exist in the current chemical literature for the purpose of this article, we will assume it is a novel compound with unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurazidous acid can be hypothesized to involve the reaction of sulfur dioxide with a suitable azide compound under controlled conditions. One possible synthetic route could be: [ \text{SO}_2 + \text{N}_3^- \rightarrow \text{H}_2\text{SO}_3\text{N}_3 ]
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using sulfur dioxide and azide compounds. The reaction conditions would need to be optimized to ensure high yield and purity of the product. This could involve the use of catalysts, temperature control, and pressure regulation.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurazidous acid is expected to undergo various chemical reactions, including:
Oxidation: It may be oxidized to form sulfuric acid derivatives.
Reduction: It could be reduced to form sulfur-containing compounds with lower oxidation states.
Substitution: It may undergo substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions would vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfuric acid, while reduction could produce hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It could be used as a reagent in organic synthesis or as a catalyst in certain reactions.
Biology: It might have potential as a biochemical probe or in the study of sulfur metabolism.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of sulfurazidous acid would depend on its specific interactions with molecular targets. It could potentially inhibit enzymes involved in sulfur metabolism or interact with cellular components to exert its effects. The exact pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sulfurazidous acid might include other sulfur-containing acids such as sulfuric acid, sulfurous acid, and thiosulfuric acid.
Uniqueness
Conclusion
While this compound is a hypothetical compound, its proposed properties and potential applications highlight the importance of exploring novel compounds in scientific research
Eigenschaften
CAS-Nummer |
80174-77-2 |
|---|---|
Molekularformel |
HN3O2S |
Molekulargewicht |
107.09 g/mol |
InChI |
InChI=1S/HN3O2S/c1-2-3-6(4)5/h(H,4,5) |
InChI-Schlüssel |
GYEMPARRYMUCHD-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[N+]=NS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



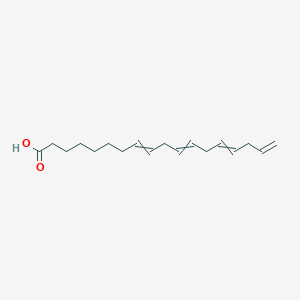
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
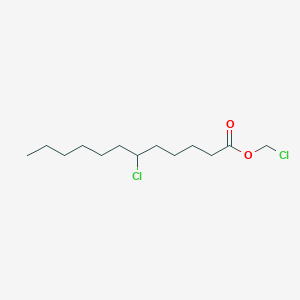
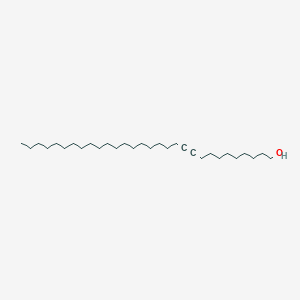

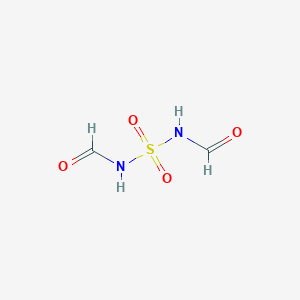
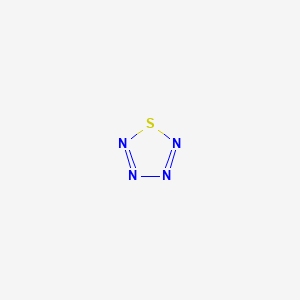

![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)

